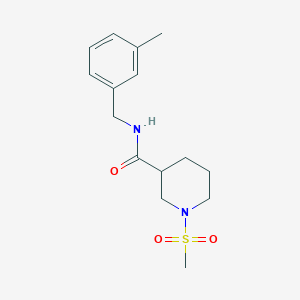![molecular formula C16H20N2O4S2 B6010404 N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6010404.png)
N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide is a chemical compound that is widely used in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.
Mécanisme D'action
TAK-659 selectively inhibits SYK, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. SYK is involved in the activation of B cells, T cells, and mast cells, which play a crucial role in immune responses. Inhibition of SYK by TAK-659 blocks the activation of these immune cells, leading to the suppression of immune responses. This mechanism of action makes TAK-659 a promising candidate for the treatment of various immune-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects in various preclinical studies. In addition, TAK-659 has been shown to modulate the immune system by inhibiting the activation of B cells, T cells, and mast cells. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These effects make TAK-659 a promising candidate for the treatment of various immune-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its high selectivity for SYK, which makes it a potent inhibitor of immune cell activation. In addition, TAK-659 has shown good pharmacokinetic properties in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of TAK-659 is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on TAK-659. One of the potential applications of TAK-659 is in the treatment of various types of cancer. Further studies are needed to investigate the efficacy of TAK-659 in different types of cancer and to identify the optimal dosing regimen for its use in cancer therapy. Another potential application of TAK-659 is in the treatment of autoimmune diseases. Further studies are needed to investigate the safety and efficacy of TAK-659 in different autoimmune diseases and to identify the optimal dosing regimen for its use in these diseases. Finally, further studies are needed to investigate the potential of TAK-659 as a modulator of the immune system and to identify its potential applications in other immune-related diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps starting from 5-methylthiophene-2-sulfonic acid. The first step involves the conversion of 5-methylthiophene-2-sulfonic acid to 5-methylthiophene-2-sulfonyl chloride. This is followed by the reaction of 5-methylthiophene-2-sulfonyl chloride with piperidine to obtain N-(5-methylthiophene-2-sulfonyl)piperidine. The final step involves the reaction of N-(5-methylthiophene-2-sulfonyl)piperidine with 2-furoic acid to obtain N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown potent anti-tumor activity in different types of cancer including lymphoma, leukemia, and solid tumors. TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, TAK-659 has been shown to have anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-6-7-15(23-12)24(20,21)18-8-2-4-13(11-18)10-17-16(19)14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWFWQAKVBFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6010329.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B6010351.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
